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Compound of Interest

Compound Name: 1,4-Piperazinedicarboxamide

CAS No.: 10581-05-2

Cat. No.: B082368

Get Quote

Executive Summary
1,4-Piperazinedicarboxamide (also known as N,N'-dicarbamoylpiperazine) is a symmetric

urea derivative of piperazine. In modern pharmaceutical chemistry, it occupies two distinct

roles:

Critical Impurity Standard: It is a regulated process impurity (Impurity V) in the synthesis of

the blockbuster antipsychotic Quetiapine Fumarate.[1] Accurate quantification is mandatory

for ICH Q3A/Q3B compliance.

Synthetic Intermediate: It serves as a "masked" piperazine scaffold. Its reaction with glyoxal

allows for the construction of 2,3,5,6-functionalized pyrazine cores, a structural motif

essential for RNA-dependent RNA polymerase (RdRp) inhibitors like Favipiravir and T-1105.

[1]
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Property Specification

IUPAC Name Piperazine-1,4-dicarboxamide

CAS Number 1199-42-4

Molecular Formula C₆H₁₂N₄O₂

Molecular Weight 172.19 g/mol

Solubility
Low in water/ethanol; Soluble in hot DMSO,

dilute acids.

Stability
Stable under ambient conditions; hydrolyzes in

strong acid/base.

Structural Role
Symmetric bis-urea donor; Pyrazine ring

precursor.

Application I: Synthesis of the Reference Standard
Context: To monitor this impurity in Quetiapine production, a high-purity reference standard is

required. The following protocol utilizes a "Green Chemistry" approach using urea instead of

hazardous isocyanates.

Protocol A: Acid-Catalyzed Melt Synthesis
Objective: Synthesize >99% pure 1,4-Piperazinedicarboxamide for use as an HPLC

standard.

Reagents:

Piperazine (anhydrous): 1.0 eq[1]

Urea: 2.2 eq[1]

Hydrochloric Acid (conc.): Catalytic amount (0.1 eq)[1]

Solvent: Water (for workup)[1]

Step-by-Step Methodology:
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Reactant Mixing: In a round-bottom flask equipped with a reflux condenser, combine

Piperazine (8.6 g, 0.1 mol) and Urea (13.2 g, 0.22 mol).

Acid Catalysis: Add 1.0 mL of conc. HCl. The acid protonates the leaving group (ammonia),

driving the equilibrium forward.[1]

Thermal Reaction: Heat the mixture to 100–110°C. The mixture will melt. Maintain reflux for

4–6 hours. Note: Evolution of ammonia gas will be observed; use a scrubber.

Precipitation: Cool the reaction mixture to room temperature. The product is highly insoluble

and will precipitate as a white solid.

Purification:

Add 50 mL of cold water and stir for 30 minutes to dissolve unreacted urea.

Filter the solid under vacuum.[2][3]

Recrystallization: Recrystallize from boiling water or dilute acetic acid to remove trace

mono-carbamoyl derivatives.

Validation: Dry at 80°C. Confirm purity via HPLC (see Section 4).

Application II: Quality Control in Quetiapine
Fumarate
Context: During the synthesis of Quetiapine, the piperazine ring is alkylated.[1] Side reactions

involving carbamoylation (often from urea derivatives or isocyanate contaminants in reagents)

lead to the formation of Impurity V (1,4-Piperazinedicarboxamide).[1]

Validated Impurity Profiling Workflow
The presence of this impurity indicates loss of the active piperazine nucleophile, reducing yield

and contaminating the final API.[1]
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Figure 1: Formation pathway of Impurity V during Quetiapine synthesis.

HPLC Method Parameters (Reference Standard):

Column: C18 (250 mm x 4.6 mm, 5 µm)[1]

Mobile Phase: Phosphate Buffer (pH 6.5) : Methanol (90:10 v/v) - High aqueous content

required due to polarity.[1]

Flow Rate: 1.0 mL/min[1]

Detection: UV @ 210 nm (Amide absorption)[1]

Limit of Quantitation (LOQ): 0.05% (compliant with ICH Q3A).

Application III: Synthesis of Pyrazine Antiviral Cores
Context: 1,4-Piperazinedicarboxamide is a precursor for 2,3,5,6-tetrahydroxypiperazine

derivatives via glyoxal condensation.[1] These intermediates are oxidized to form the pyrazine

core found in broad-spectrum antivirals (e.g., Favipiravir analogs).

Protocol B: Glyoxal Condensation to Pyrazine
Precursors
Mechanism: The condensation of the diamide with glyoxal creates a bicyclic glycoluril-like

intermediate or a substituted piperazine, which can be aromatized.

Reagents:
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1,4-Piperazinedicarboxamide: 1.0 eq

Glyoxal (40% aq.[1][3] solution): 1.2 eq

Catalyst: HCl or NaOH (pH dependent pathway)[1]

Step-by-Step Methodology:

Suspension: Suspend 1,4-Piperazinedicarboxamide (17.2 g, 0.1 mol) in water (100 mL).

Addition: Add Glyoxal solution (17.4 g, 0.12 mol) dropwise at room temperature.

Cyclization:

Acidic Route: Add conc. HCl to pH 1–2. Heat to 80°C. This favors the formation of the

Glycoluril framework (2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione), a rigid scaffold.[1]

Basic Route (Pyrazine Precursor): Adjust pH to 8–9 with NaOH. Heat to 60°C. This

promotes the formation of 2,3,5,6-tetrahydroxypiperazine-1,4-dicarboxamide.

Aromatization (To Pyrazine Core):

Isolate the tetrahydroxy intermediate.

Treat with a chlorinating agent (POCl₃) or oxidizing agent to drive aromatization, yielding

2,6-dichloropyrazine derivatives (key Favipiravir intermediates).[1]
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Figure 2: Synthetic route from 1,4-Piperazinedicarboxamide to Pyrazine antiviral scaffolds.

Troubleshooting & Expert Tips
Solubility Issues: The dicarboxamide is notoriously insoluble. For NMR characterization, use

TFA-d (Trifluoroacetic acid-d) or hot DMSO-d6.

Hydrolysis Control: In Protocol A, avoid excessive heating (>120°C) as this can cause

thermal decomposition back to piperazine or polymerization.[1]

Impurity Identification: In LC-MS, look for the [M+H]+ peak at 173.1 m/z.[1] A common

fragment is 130 m/z (loss of one carbamoyl group -CONH₂).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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